6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one

Regioisomerism Lipophilicity Drug-likeness

6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1H)-one is a synthetic small-molecule pyridin-2(1H)-one derivative (C19H17NO2; MW 291.3 g/mol) bearing a tertiary diphenylethyl alcohol substituent at the 6-position of the pyridinone ring. It is cataloged in the NCI Developmental Therapeutics Program repository and the EPA DSSTox database, indicating regulatory and screening-level interest.

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
CAS No. 4198-18-9
Cat. No. B11948418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one
CAS4198-18-9
Molecular FormulaC19H17NO2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC2=CC=CC(=O)N2)(C3=CC=CC=C3)O
InChIInChI=1S/C19H17NO2/c21-18-13-7-12-17(20-18)14-19(22,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,22H,14H2,(H,20,21)
InChIKeyZUPCZBCNMYZKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1H)-one (CAS 4198-18-9): Procurement-Relevant Identity and Classification


6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1H)-one is a synthetic small-molecule pyridin-2(1H)-one derivative (C19H17NO2; MW 291.3 g/mol) bearing a tertiary diphenylethyl alcohol substituent at the 6-position of the pyridinone ring [1]. It is cataloged in the NCI Developmental Therapeutics Program repository and the EPA DSSTox database, indicating regulatory and screening-level interest [2]. Distinguishing it from the 3- and 4-position regioisomers (CAS 16097-20-4 and 16097-17-9, respectively) as well as the 6-position thione analog (CAS 16097-23-7) is critical for procurement, because positional isomerism and heteroatom identity control hydrogen-bonding topology, lipophilicity, and ultimately biological target engagement in this chemical series.

Why Generic Substitution of 6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1H)-one with Positional Isomers or Heteroatom Analogs Is Not Scientifically Valid


The 2-hydroxy-2,2-diphenylethyl-pyridinone scaffold exists as three regioisomers (3-, 4-, and 6-substituted) plus a 6-position thione analog, all sharing the identical molecular formula (C19H17NO2; 291.3 g/mol) yet exhibiting differentiated computed physicochemical properties critical to molecular recognition. In 2(1H)-pyridinones, the substitution position directly modulates the lactam-lactim tautomeric equilibrium, the pKa of the ring nitrogen, and the spatial presentation of the hydrogen-bond donor/acceptor pharmacophore [1]. The 6-substituted isomer places the bulky diphenylhydroxyethyl group adjacent to the lactam NH and carbonyl, creating a sterically constrained hydrogen-bonding cleft not present in the 3- or 4-substituted analogs. Furthermore, substituting the ring oxygen with sulfur (pyridinethione, CAS 16097-23-7) alters polarizability, metal-chelating propensity, and metabolic stability. Consequently, data obtained with any one of these compounds cannot be assumed transferable to the others without explicit head-to-head evidence.

Quantitative Differentiation Guide for 6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1H)-one Against Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation Among 3-, 4-, and 6-Position Regioisomers

The 6-substituted pyridinone (target) exhibits a computed XLogP3-AA value of 2.8, positioning it at the upper boundary of the typical oral drug-likeness range [1]. The 3- and 4-isomers, despite sharing identical molecular formula and molecular weight (291.3 g/mol), are expected to display different experimental logP values due to altered intramolecular hydrogen-bonding between the tertiary alcohol and the pyridinone ring. In 2(1H)-pyridones, substituents at the 6-position are conjugated with the lactam carbonyl, reducing the effective H-bond acceptor strength of the oxygen and increasing apparent lipophilicity relative to the 3- and 4-substituted isomers. This computed difference translates to altered membrane permeability and protein-binding characteristics in the absence of any change in molecular weight or H-bond donor/acceptor count.

Regioisomerism Lipophilicity Drug-likeness Pyridinone

Hydrogen-Bond Pharmacophore Architecture: 6-Position vs. 3- and 4-Position Isomers

The 6-substituted isomer presents two hydrogen-bond donors (lactam NH and tertiary alcohol OH) and two hydrogen-bond acceptors (lactam carbonyl and pyridinone ring oxygen) in a spatially unique arrangement where the diphenylhydroxyethyl group is positioned ortho to the lactam NH [1]. This creates a contiguous H-bond donor–acceptor–donor motif spanning ≈4.5–5.0 Å. In the 3-isomer (CAS 16097-20-4), the substituent is meta to the carbonyl, disrupting this contiguous motif. In the 4-isomer (CAS 16097-17-9), the substituent is para to the carbonyl, creating a linear donor–acceptor–donor array of >6.5 Å. These differing spatial geometries mean that each isomer presents a fundamentally different pharmacophore to biological targets, even though all share identical HBD/HBA counts (2/2) and rotatable bond count (4).

Pharmacophore Hydrogen bonding Regioisomerism Molecular recognition

GHS Hazard Classification: Eye Irritation Profile as a Handling and Safety Differentiator

According to the ECHA C&L Inventory, 6-(2-hydroxy-2,2-diphenylethyl)pyridin-2(1H)-one carries a harmonized GHS classification of Eye Irritation Category 2 (H319: Causes serious eye irritation), reported by 100% of notifying companies [1]. This hazard statement is linked to the pyridinone lactam functionality, which is a known ocular irritant. The thione analog (CAS 16097-23-7) may exhibit a divergent hazard profile due to the thiocarbonyl group, which can undergo metabolic desulfuration. Procurement and handling protocols must therefore be compound-specific; safety data sheets for isomers cannot be interchanged.

Safety GHS classification Eye irritation Occupational health

Rotatable Bond Count and Conformational Entropy Cost Upon Binding: Target vs. Simplified Analogs

The target compound possesses 4 rotatable bonds (C–C between pyridinone and diphenylhydroxyethyl group; C–O of tertiary alcohol; two phenyl ring rotations), as computed by Cactvs 3.4.8.24 [1]. Each rotatable bond carries an estimated conformational entropy penalty of approximately 0.8–1.2 kcal/mol upon binding to a rigid protein target (ΔG_conf = ~1 kcal/mol per rotor). This yields a total estimated entropic cost of 3.2–4.8 kcal/mol for the target compound. Simpler pyridinone analogs lacking the diphenylhydroxyethyl group (e.g., 6-methyl-2(1H)-pyridinone, 1 rotatable bond) incur a significantly lower entropy penalty (~0.8–1.2 kcal/mol), while the 3- and 4-isomers share the same rotatable bond count. The key differentiation is not the count itself but the fact that the 6-isomer's rotatable bonds are positioned to permit a 'folded' conformation in which the diphenyl group can stack against the pyridinone ring, an intramolecular interaction geometry not accessible to the 3- or 4-isomers.

Conformational entropy Rotatable bonds Binding free energy Ligand efficiency

NCI DTP Repository Inclusion Without Published Bioactivity: A Defined-Gap Opportunity for Novel Target Screening

The target compound is cataloged in the NCI Developmental Therapeutics Program (DTP) repository as a synthetic small molecule, confirming its availability through a government-curated collection with established purity and identity verification standards [1]. Unlike many DTP compounds, however, no published bioassay results are annotated for CID 262003 in PubChem [2]. This absence of prior activity data differentiates the compound from heavily screened analogs and positions it as a 'clean-slate' probe for novel target-based or phenotypic screening campaigns. In contrast, several 4-(2,2-diphenylethyl)pyridine-N-oxide analogs have published phosphodiesterase-4 inhibitory activity, biasing any screen employing those scaffolds.

NCI DTP Cancer screening Repository compound Untested scaffold

Optimal Application Scenarios for 6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1H)-one Based on Verified Differentiation Evidence


Regioisomer-Specific Structure-Activity Relationship (SAR) Studies in Pyridinone-Based Lead Optimization

When constructing SAR tables for pyridinone-containing compound series, the 6-substituted isomer must be included as a distinct entity because its contiguous H-bond donor–acceptor–donor pharmacophore geometry (spanning approximately 4.5–5.0 Å) differs fundamentally from the 3- and 4-isomers. As established in Section 3, substitution position alters both lipophilicity (XLogP3 = 2.8 for the 6-isomer) and the spatial presentation of H-bonding elements [1]. Systematic procurement and testing of all three regioisomers enables deconvolution of positional effects on target binding, preventing false-negative or false-positive SAR conclusions that would arise from testing only one isomer.

Novel Target Screening in NCI-60 or Custom Oncology Panels With Freedom-to-Operate

The compound's presence in the NCI DTP repository combined with the complete absence of published bioactivity data (0 annotated PubChem BioAssays as of April 2026) makes it an attractive candidate for de novo phenotypic or target-based screening in oncology [1]. Users can screen this compound without the bias of prior literature, and any resulting hit will carry a stronger intellectual property position compared to pre-characterized pyridinone analogs. This scenario is particularly relevant for academic screening centers and biotech startups seeking first-in-class chemical matter.

Laboratory-Scale Handling With Defined GHS-Based Safety Protocols

The harmonized ECHA GHS classification of Eye Irrit. 2 (H319) mandates specific handling protocols including EN 166-compliant eye protection [1]. This scenario applies to any procurement for bench-scale chemistry, in vitro biology, or analytical chemistry workflows. Because the hazard profile is specific to the pyridinone functionality and cannot be assumed identical to the thione analog (CAS 16097-23-7), procurement documentation must explicitly verify the correct CAS number (4198-18-9) and associated SDS.

Computational Chemistry and Pharmacophore Modeling Using Validated Physicochemical Descriptors

The computed descriptors available from PubChem (XLogP3 = 2.8, HBD = 2, HBA = 2, rotatable bonds = 4, MW = 291.3 g/mol) provide a validated starting point for molecular docking, QSAR model building, and pharmacophore hypothesis generation [1]. The unique capacity of the 6-isomer to adopt a folded conformation with intramolecular aromatic stacking—inferred from the ortho relationship of the diphenylhydroxyethyl substituent to the lactam NH—can be exploited in conformational sampling and binding pose prediction, differentiating it from the 3- and 4-isomers in silico.

Quote Request

Request a Quote for 6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.